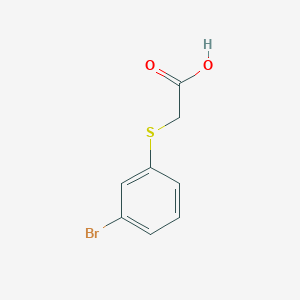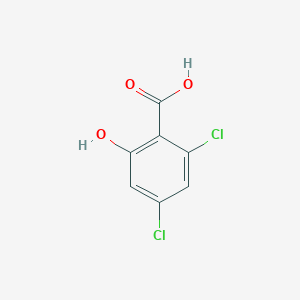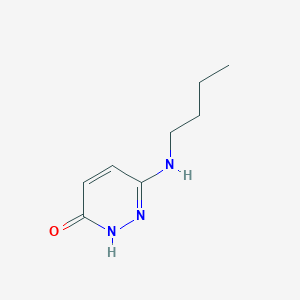
6-(Butylamino)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(Butylamino)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis and biological activities of optically active pyridazinone derivatives with cardiotonic activity are reported, which suggests that this compound may also possess similar properties .
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves several steps, including the separation of diastereoisomers and enantioselective synthesis from amino acid precursors, as described in the synthesis of KF15232, a compound with a pyridazinone core . Additionally, an eco-friendly ultrasound-assisted synthesis method for pyridazinone derivatives has been reported, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, as well as X-ray crystallography . These techniques provide detailed information about the molecular conformation and the presence of intramolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including coupling with aromatic aldehydes to form Schiff base compounds . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of substituents on the pyridazinone ring, which can affect their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, including their physicochemical and pharmacokinetic properties, can be predicted using in silico methods . These properties, such as absorption, distribution, metabolism, excretion, and toxicity, are essential for assessing the compound's bioavailability and potential as a therapeutic agent.
科学的研究の応用
Synthesis and Pharmacological Applications
6-(Butylamino)pyridazin-3(2H)-one derivatives have been explored for their potential in pharmacological applications due to their structural similarity with pyridazinone scaffolds known for diverse biological activities. For instance, compounds within this class have demonstrated significant antihypertensive and antithrombotic properties, making them potential candidates for the treatment of hypertension and thrombosis (Cignarella et al., 1986). Moreover, certain derivatives have been shown to inhibit platelet aggregation, suggesting a role in preventing blood clot formation (Estevez et al., 1998).
Synthetic Chemistry and Functional Group Transformations
In synthetic chemistry, this compound serves as a versatile scaffold for generating a variety of polyfunctional systems through sequential nucleophilic aromatic substitution processes. This has implications in drug discovery, where the ability to introduce diverse functional groups can lead to the identification of novel compounds with therapeutic potential (Pattison et al., 2009). Furthermore, the chemistry of pyridazinones has been leveraged for efficient and recyclable functional group transformations, highlighting its utility in organic synthesis (Kang et al., 2018).
Material Science and Corrosion Inhibition
Recent studies have also identified applications of pyridazinone derivatives in material science, particularly in the context of corrosion inhibition. For example, certain pyridazinone-based compounds have been evaluated for their ability to inhibit the corrosion of mild steel in acidic solutions, showcasing their potential as effective corrosion inhibitors (Kalai et al., 2020). This indicates the broad applicability of the pyridazinone framework beyond pharmaceutical uses.
特性
IUPAC Name |
3-(butylamino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-3-6-9-7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPUKHWGKSPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533943 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88259-82-9 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






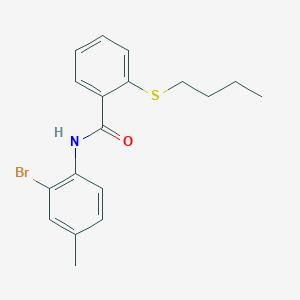
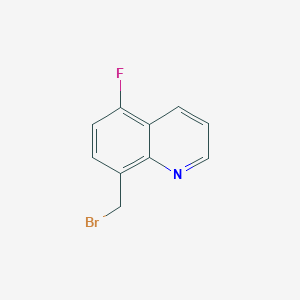
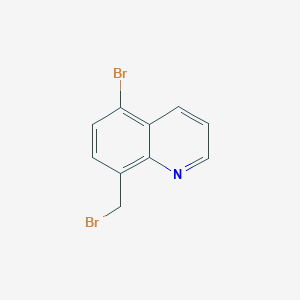
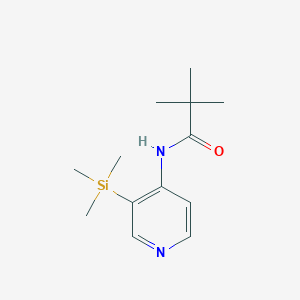
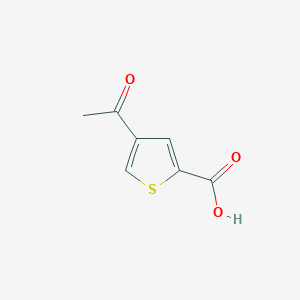

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)
